molecular formula C26H19F3N4O B2520347 2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline CAS No. 898563-00-3

2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline

Cat. No. B2520347
CAS RN: 898563-00-3
M. Wt: 460.46
InChI Key: NOIXNOMHHWGUTG-UHFFFAOYSA-N
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Description

2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline is a useful research compound. Its molecular formula is C26H19F3N4O and its molecular weight is 460.46. The purity is usually 95%.
BenchChem offers high-quality 2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphodiesterase 10A Inhibition

  • Inhibitory Activity : A class of phosphodiesterase 10A (PDE10A) inhibitors has been designed, one of which is a derivative of the compound . These inhibitors exhibit improved metabolic stability and have shown potential in attenuating hyperlocomotion and improving memory impairment in mice (Hamaguchi et al., 2014).

Antimicrobial Applications

  • Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline have been explored for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Holla et al., 2006).
  • Synthesis and Antimicrobial Activity : Quinoline derivatives bearing pyrazole and pyridine moieties have been synthesized and screened for antimicrobial activities, with several compounds exhibiting excellent activities against bacteria and fungi (Amer et al., 2018).

Positron Emission Tomography (PET) Imaging

  • PET Probe Imaging : A specific PDE10A inhibitor, 2-((4-(1-[(11)C]Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)-quinoline, has been evaluated for its potential as a PET imaging probe, with results indicating selective uptake in the striatum (Tu et al., 2011).

Antimalarial Potential

  • Antimalarial Activity : Quinoline-pyrazolopyridine hybrids have been synthesized and screened for antimalarial activity, with some derivatives showing considerable potency against Plasmodium falciparum in vitro and in vivo (Saini et al., 2016).

Catalytic Activity

  • Oxidation Catalysts : Copper(ii) complexes with quinoline derivatives have been studied as catalysts for the oxidation of alkanes and alcohols, showing promising results in mild conditions (Choroba et al., 2019).

Antifungal Activity

  • Antifungal Properties : A series of 2-pyridinyl and pyridinylvinyl substituted quinolines have been synthesized, exhibiting activities against dermatophytes and Candida species, highlighting their potential in antifungal applications (Kouznetsov et al., 2012).

properties

IUPAC Name

2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N4O/c27-26(28,29)17-33-15-23(18-11-13-30-14-12-18)25(32-33)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)31-21/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIXNOMHHWGUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=NN(C=C4C5=CC=NC=C5)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline

Synthesis routes and methods

Procedure details

To a solution of 2-[4-(4-Pyridin4-yl-2H-pyrazol-3-yl)-phenoxymethyl}-quinoline (26.5 g) in dimethyl formamide (140 mL) was added 1,1,1-Trifluoro-2-iodo-ethane (21 mL, 2.0 eq.) and cesium carbonate (68.3 g, 3 eq.) and the reaction mixture heated at 60° C. for 24 h. The reaction mixture was diluted with water, extracted 3× methylene chloride, dried with magnesium sulfate, filtered and concentrated. Purification via flash chromatography eluting with 5% methanol/70% ethyl acetate/hexanes provided the title compound 20.85 g as an 8:1 regioisomeric mixture. Preparative HPLC eluting with acetonitile/methanol (98:2) on a chiralpak AD column with a flow rate of 430 ml/Min provided the pure title compound as a free base 13.4 g. 1H NMR (400 MHz, CDCl3) δ 8.45 (m, 2 H), 8.16 (d, J=8.3 Hz, 1 H), 8.04 (d, J=8.3 Hz, 1H), 7.96 (s, 1H), 7.79 (d, J=8.3 Hz, 1 H), 7.69 (m, 1 H), 7.64 (d, J=8.3 Hz, 1 H), 7.50 (m, 1H), 7.36 (d, J=8.7 Hz, 2 H), 7.14 (d, J=6.2 Hz, 2H), 6.98 (d, J=9.1 Hz, 2 H), 5.35 (s, 2H), 4.75 (q, J=8.3 Hz, 2 H); MS: (M+H m/z=427.1).MS: (M+H m/z=461.2).
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
68.3 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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